Bienvenue dans la boutique en ligne BenchChem!

5-[(3,4-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one

Tubulin polymerization Microtubule inhibitor Anticancer research

5-[(3,4-Dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one (CAS 672949-19-8), also designated Tubulin polymerization-IN-44 or compound 7w, is a synthetic small molecule belonging to the imidazo[1,2-c]quinazolin-2(3H)-one class. It features a 3,4-dichlorobenzyl sulfanyl substituent at the 5-position and methoxy groups at the 8- and 9-positions of the fused heterocyclic core (molecular formula C₁₉H₁₅Cl₂N₃O₃S; MW 436.31).

Molecular Formula C19H15Cl2N3O3S
Molecular Weight 436.31
CAS No. 672949-19-8
Cat. No. B2843271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-[(3,4-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one
CAS672949-19-8
Molecular FormulaC19H15Cl2N3O3S
Molecular Weight436.31
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C3=NC(=O)CN3C(=N2)SCC4=CC(=C(C=C4)Cl)Cl)OC
InChIInChI=1S/C19H15Cl2N3O3S/c1-26-15-6-11-14(7-16(15)27-2)22-19(24-8-17(25)23-18(11)24)28-9-10-3-4-12(20)13(21)5-10/h3-7H,8-9H2,1-2H3
InChIKeyDXNNBIHIWNWTHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-[(3,4-Dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one (CAS 672949-19-8): A Research-Grade Imidazoquinazolinone Tubulin Polymerization Inhibitor


5-[(3,4-Dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one (CAS 672949-19-8), also designated Tubulin polymerization-IN-44 or compound 7w, is a synthetic small molecule belonging to the imidazo[1,2-c]quinazolin-2(3H)-one class . It features a 3,4-dichlorobenzyl sulfanyl substituent at the 5-position and methoxy groups at the 8- and 9-positions of the fused heterocyclic core (molecular formula C₁₉H₁₅Cl₂N₃O₃S; MW 436.31) . The compound has been characterized as a potent inhibitor of tubulin polymerization and is currently distributed as a research tool for cancer biology and microtubule-targeting agent discovery programs .

Why 5-[(3,4-Dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one Cannot Be Replaced by Generic Imidazoquinazolinone Analogs


The imidazo[1,2-c]quinazolin-2(3H)-one scaffold supports diverse substitution patterns that profoundly alter target engagement and selectivity. The 5-sulfanyl substituent on this scaffold is a critical determinant of biological activity; even minor changes in the benzyl moiety—such as relocation of chlorine atoms from the 3,4- to the 2,6-positions or replacement with fluorine—generate structurally distinct compounds (e.g., CAS 439109-49-6 and CAS 672949-33-6) for which no tubulin polymerization data have been publicly reported, implying divergent or uncharacterized activity profiles . Furthermore, the 3,4-dichlorobenzyl group in the target compound is associated with a specific tubulin inhibition IC₅₀ of 0.21 µM and a defined G₂/M cell-cycle arrest phenotype; these quantitative functional signatures cannot be assumed for regioisomeric or heteroaryl-substituted analogs without explicit experimental validation . Generic interchange therefore risks selecting a compound with unverified potency, unknown mechanism, or irrelevant selectivity.

Quantitative Differentiation Evidence for 5-[(3,4-Dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one (Tubulin Polymerization-IN-44)


Tubulin Polymerization Inhibition: Low-Submicromolar Potency Against Purified Tubulin

Tubulin polymerization-IN-44 inhibits tubulin polymerization with an IC₅₀ of 0.21 µM in a cell-free tubulin polymerization assay . This potency positions it within the low-submicromolar range typical of colchicine-site binding microtubule disruptors. While no direct head-to-head comparison with a specific imidazoquinazolinone analog has been published for this assay endpoint, the 0.21 µM value serves as a quantitative benchmark against which procurement candidates bearing alternative 5-sulfanyl substituents must be measured .

Tubulin polymerization Microtubule inhibitor Anticancer research

Antiproliferative Activity in SGC-7901 Gastric Cancer Cells

In SGC-7901 human gastric cancer cells, Tubulin polymerization-IN-44 (tested at 0.42 µM) exhibited an antiproliferative IC₅₀ of 0.21 µM . This cellular IC₅₀ mirrors the cell-free tubulin inhibition IC₅₀, suggesting that tubulin engagement is the primary driver of growth inhibition in this cell line. No antiproliferative data have been reported for close structural analogs such as the 2,6-dichlorobenzyl or 2-chloro-6-fluorobenzyl regioisomers, making cross-compound comparison impossible at this time .

Antiproliferative activity Gastric cancer SGC-7901

G₂/M Cell-Cycle Arrest and Apoptosis Induction in SGC-7901 Cells

Treatment of SGC-7901 cells with Tubulin polymerization-IN-44 at 0.42 µM for 24 h increased the percentage of cells in G₂/M phase from approximately 10% (baseline) to 42%, with apoptosis induction observed at approximately 48 h . This G₂/M arrest phenotype is mechanistically consistent with tubulin polymerization inhibition and mitotic spindle disruption. No cell-cycle or apoptosis data exist for any regioisomeric 5-sulfanyl imidazoquinazolinone analog, meaning that the mechanistic link between tubulin binding and downstream cellular phenotype has been established only for the 3,4-dichlorobenzyl-substituted compound [1].

Cell cycle arrest G2/M phase Apoptosis SGC-7901

In Vivo Tumor Growth Inhibition in 4T1 Breast Cancer Syngeneic Mouse Model

In a syngeneic Balb/c mouse model bearing 4T1 breast cancer xenografts, Tubulin polymerization-IN-44 administered intravenously every other day for 12 days inhibited tumor growth in a dose-dependent manner: 49.2% inhibition at 5 mg/kg, 58.1% at 10 mg/kg, and 84.0% at 20 mg/kg, without causing body weight loss even at the highest dose . This is the only compound within the 5-sulfanyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one family for which in vivo antitumor efficacy has been reported, providing a critical translational data point that is entirely absent for structural analogs [1].

In vivo efficacy 4T1 breast cancer Tumor xenograft Mouse model

CYP3A4 Liability Assessment: Minimal Inhibition at Therapeutically Relevant Concentrations

In a human liver microsome assay using midazolam as a probe substrate, the target compound inhibited CYP3A4 with an IC₅₀ greater than 20,000 nM (>20 µM) [1]. Given that the compound's tubulin polymerization IC₅₀ is 210 nM (0.21 µM), this represents a >95-fold selectivity window between the primary pharmacology target and CYP3A4. In contrast, many microtubule-targeting clinical agents (e.g., vinca alkaloids, taxanes) are known CYP3A4 substrates or inhibitors with substantially narrower safety margins. While CYP3A4 data for close imidazoquinazolinone analogs are not available, this low CYP inhibition liability provides a meaningful ADME differentiation point for in vivo experimental planning [1].

CYP3A4 inhibition Drug metabolism ADME Drug–drug interaction

Optimal Research and Industrial Application Scenarios for 5-[(3,4-Dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one (Tubulin Polymerization-IN-44)


Chemical Probe for Microtubule Dynamics and Mitotic Catastrophe Studies

With a tubulin polymerization IC₅₀ of 0.21 µM and demonstrated G₂/M arrest (10% → 42% G₂/M population at 0.42 µM, 24 h) followed by apoptosis in SGC-7901 cells, this compound serves as a well-characterized chemical probe for dissecting microtubule-dependent mitotic processes . Researchers studying spindle assembly checkpoint signaling, mitotic catastrophe, or tubulin isotype-specific pharmacology can use this compound as a tool with documented biochemical and cellular phenotypic endpoints—a level of characterization absent for regioisomeric analogs [1].

In Vivo Proof-of-Concept Studies in Syngeneic Breast Cancer Models

The compound is the only member of its chemotype with published in vivo efficacy data: dose-dependent tumor growth inhibition of 49.2–84.0% in the 4T1 syngeneic breast cancer model at 5–20 mg/kg i.v. every other day, with no body weight loss . This makes it the preferred procurement choice for laboratories transitioning from in vitro tubulin inhibitor screening to in vivo efficacy assessment. The preserved body weight at all doses suggests a manageable acute toxicity profile suitable for repeated-dose regimens .

Combination Therapy and ADME-Compatible Experimental Design

The >95-fold selectivity window between tubulin inhibition (IC₅₀ 0.21 µM) and CYP3A4 inhibition (IC₅₀ > 20 µM) indicates a low risk of CYP3A4-mediated drug–drug interactions, a practical advantage for combination therapy studies . Researchers designing co-treatment experiments with CYP3A4-substrate chemotherapeutics or targeted agents can select this compound with reduced concern about pharmacokinetic confounding, a consideration not assessable for analogs lacking ADME characterization [1].

Structure-Activity Relationship (SAR) Reference Standard for 5-Sulfanyl Imidazoquinazolinone Optimization

As the only 5-sulfanyl-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one derivative with multi-parametric characterization (biochemical, cellular, in vivo, and ADME data), this compound serves as the logical reference standard for SAR expansion programs . Medicinal chemistry teams synthesizing new analogs with alternative benzyl or heteroaryl substituents can benchmark their compounds against this quantitative baseline, enabling rigorous assessment of whether structural modifications improve or degrade the tubulin inhibition, antiproliferative activity, G₂/M arrest, in vivo efficacy, or CYP selectivity profile [1].

Quote Request

Request a Quote for 5-[(3,4-dichlorobenzyl)sulfanyl]-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.